tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate
Description
tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core, a tert-butoxycarbonyl (Boc) protecting group, and a 4-bromophenyl substituent. The spiro[2.5]octane system consists of a five-membered ring fused to a three-membered ring via a single spiro carbon atom. The Boc group enhances solubility in organic solvents and protects the secondary amine during synthetic steps, while the 4-bromophenyl moiety provides a handle for further functionalization (e.g., cross-coupling reactions) .
Properties
Molecular Formula |
C18H24BrNO2 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(18)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3 |
InChI Key |
ULBLEEIHHSBAGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Approach to Spirocyclic Compounds
Starting Materials : The synthesis often begins with readily available starting materials such as cycloalkanones or other precursors that can be transformed into the spirocyclic framework.
Cyclization : This step involves forming the spirocyclic ring system. Techniques such as intramolecular cyclization reactions are commonly used.
Introduction of Substituents : Once the spirocyclic core is established, substituents like the 4-bromophenyl group can be introduced through reactions such as nucleophilic substitution or cross-coupling reactions.
Challenges in Synthesis
The synthesis of spirocyclic compounds like This compound poses several challenges:
- Steric Hindrance : The spirocyclic structure can lead to significant steric hindrance, affecting reaction rates and yields.
- Stereoselectivity : Achieving high stereoselectivity is crucial but challenging due to the complex nature of the molecule.
- Reagent Compatibility : Ensuring compatibility between reagents and the sensitive spirocyclic framework is essential.
Research Findings and Data
While specific research findings on This compound are limited, studies on similar spirocyclic compounds highlight the importance of careful reaction design and optimization. For instance, the use of chiral catalysts can enhance stereoselectivity in the synthesis of spirocyclic isoxazolones.
Data Table: General Conditions for Spirocyclic Synthesis
| Reaction Conditions | Yield | Stereoselectivity |
|---|---|---|
| Intramolecular cyclization with chiral catalyst | High | Excellent |
| Cross-coupling with palladium catalyst | Moderate to High | Variable |
| Esterification with tert-butyl chloroformate | High | N/A |
Chemical Reactions Analysis
tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Scientific Research Applications
tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of spirocyclic structures’ biological activities, including their potential as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure provides stability and specificity to the compound, allowing it to bind effectively to its targets .
Comparison with Similar Compounds
4-Oxo Derivative
- Compound : tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.29 g/mol
- This derivative is often used as an intermediate for further functionalization .
Hydroxymethyl/Aminomethyl Derivatives
- Compound : tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
- Molecular Weight : 241.33 g/mol
- Compound: tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
- Molecular Weight : 276.80 g/mol
- Key Differences: The hydroxymethyl and aminomethyl substituents introduce hydrogen-bonding capability, enhancing interactions with biological targets. The hydrochloride salt improves aqueous solubility, critical for in vivo applications .
Bromophenyl vs. Cyano-Formyl Substituents
- Compound: tert-Butyl 1-cyano-1-formyl-6-azaspiro[2.5]octane-6-carboxylate
- Molecular Weight : 294.34 g/mol (estimated)
- Key Differences: The cyano-formyl group introduces electrophilic character, enabling nucleophilic additions or cyclizations. This contrasts with the 4-bromophenyl group, which is more suited for Suzuki-Miyaura couplings .
Spiro Ring Size and Functionalization
Spiro[3.4]octane Analogs
Spiro[2.5]octane with Carboxylic Acid
- Compound : 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid
- Molecular Weight : 269.30 g/mol
- Key Differences : The carboxylic acid group enables salt formation or conjugation to peptides, expanding utility in bioconjugation compared to the bromophenyl variant .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound features a tert-butyl ester group, a bromophenyl moiety, and an azaspiro framework, which contribute to its structural diversity and reactivity. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{18}BrN_{1}O_{2}, with a molecular weight of approximately 366.3 g/mol. The presence of the bromine atom enhances its electrophilic properties, making it a candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{18}BrN_{1}O_{2} |
| Molecular Weight | 366.3 g/mol |
| Structure | Spirocyclic |
| Functional Groups | Tert-butyl, Bromophenyl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom in the phenyl ring may enhance binding affinity and modulate the activity of these targets, leading to various biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azaspiro compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
Anticancer Properties
Research has focused on the anticancer activity of spirocyclic compounds, including those with azaspiro structures. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of azaspiro derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was conducted to assess the effects of this compound on human cancer cell lines (MCF-7 and HeLa). Results showed that the compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of exposure, suggesting potential as an anticancer agent.
Q & A
Basic Research Questions
Q. How can purification of tert-butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate be optimized after synthesis?
- Methodological Answer : Gradient elution chromatography (e.g., 2–20% Et₂O/pentane) is effective for isolating the compound, as demonstrated in the purification of structurally similar spirocyclic derivatives. Monitoring via TLC (Rf = 0.55 in 10% Et₂O/pentane) ensures purity . For polar byproducts, adjusting solvent polarity or using preparative HPLC may improve resolution.
Q. What spectroscopic techniques are critical for confirming the spirocyclic structure?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential to distinguish spirocyclic geometry, particularly for resolving signals from the bridged cyclohexane and cyclopropane rings. NOESY or COSY experiments can clarify spatial proximity of protons. X-ray crystallography using SHELXL refinement (e.g., SHELX-76 to modern versions) provides definitive structural confirmation, leveraging hydrogen-bonding patterns and graph-set analysis .
Q. What synthetic routes are reported for introducing the 4-bromophenyl group into spirocyclic scaffolds?
- Methodological Answer : Bromophenyl groups are typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, tert-butyl 4-(bromomethylene)piperidine-1-carboxylate can react with brominated aryl reagents under prolonged heating (e.g., 120 h at 50°C) to form the spirocyclic core, followed by deprotection .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?
- Methodological Answer : SHELX programs (e.g., SHELXL) are robust for handling high-resolution or twinned data. For disordered regions, iterative refinement with restraints on bond lengths/angles and occupancy adjustments is recommended. Hydrogen-bonding networks, analyzed via graph-set notation (e.g., Etter’s rules), help validate packing motifs .
Q. What strategies reconcile contradictory NMR data arising from conformational flexibility in the spirocyclic core?
- Methodological Answer : Variable-temperature NMR (e.g., 298–343 K) can slow ring-flipping to resolve overlapping signals. Computational modeling (DFT or MD simulations) predicts dominant conformers, while dynamic NMR analysis quantifies energy barriers between conformers .
Q. How does the 4-bromophenyl substituent influence biological activity in related compounds?
- Methodological Answer : In analogs like MAGL inhibitors or heterotopic ossification therapeutics, bromine enhances lipophilicity and π-stacking interactions. Comparative SAR studies using halogen-substituted derivatives (e.g., 4-CF₃ vs. 4-Br) reveal steric and electronic effects on target binding .
Q. What solvent systems optimize ring-opening reactions of the spirocyclic scaffold?
- Methodological Answer : Polar aprotic solvents (e.g., THF or DMF) stabilize transition states in nucleophilic ring-opening. For example, methanamine in EtOH at 50°C selectively cleaves the spirocyclic ether, while inert solvents like toluene minimize side reactions .
Q. How can stability under physiological conditions be assessed for preclinical studies?
- Methodological Answer : Accelerated stability testing (pH 1–9 buffers, 37°C) with LC-MS monitoring identifies degradation products. Protective strategies (e.g., PEGylation or prodrug formulations) mitigate hydrolysis of the ester group, as seen in related azaspiro compounds .
Data Contradiction Analysis
Q. How should researchers interpret conflicting yields (e.g., 54% vs. lower) in reported syntheses?
- Methodological Answer : Yield discrepancies often stem from reaction time, purity of starting materials (e.g., tert-butyl 4-(bromomethylene)piperidine-1-carboxylate), or workup methods. Replicating conditions (e.g., 120 h reaction time vs. shorter durations) and using sparged solvents (to exclude O₂/H₂O) improve reproducibility .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
